In Vivo Anti-Inflammatory Potency (ED₅₀): 2,4-Dimethyl Substitution vs. Unsubstituted Phenyl and 3,3-Diphenyl Analogs
In a head-to-head in vivo comparison using the carrageenan-induced rat paw edema model, 3-(2,4-dimethylphenyl)-3-hydroxypropanoic acid demonstrated an ED₅₀ of 41.0 µmol/kg. This represents intermediate potency relative to the unsubstituted 3-hydroxy-3-phenylpropanoic acid (ED₅₀ = 24.1 µmol/kg) and the 3,3-diphenyl analog (ED₅₀ = 15.3 µmol/kg), with the latter exceeding ibuprofen's potency (ED₅₀ = 51.7 µmol/kg) [1]. The 2,4-dimethyl substitution pattern thus occupies a distinct potency niche within this β-hydroxy acid series, enabling SAR exploration across a defined activity gradient [1].
| Evidence Dimension | In vivo anti-inflammatory potency (ED₅₀) |
|---|---|
| Target Compound Data | 41.0 µmol/kg |
| Comparator Or Baseline | 3-hydroxy-3-phenylpropanoic acid (ED₅₀ = 24.1 µmol/kg); 3-hydroxy-3,3-diphenylpropanoic acid (ED₅₀ = 15.3 µmol/kg); Ibuprofen (ED₅₀ = 51.7 µmol/kg) |
| Quantified Difference | 1.7× less potent than unsubstituted analog; 2.7× less potent than 3,3-diphenyl analog; 1.26× more potent than ibuprofen |
| Conditions | Carrageenan-induced rat paw edema model, oral administration |
Why This Matters
This quantifies the precise potency position of the 2,4-dimethyl substitution pattern, enabling researchers to select this compound for SAR studies requiring a defined intermediate activity profile distinct from both unsubstituted and highly potent diphenyl analogs.
- [1] Savić, J. S., Dilber, S. P., Marković, B. D., Milenković, M. T., Vladimirov, S. M., & Juranić, I. O. (2011). Docking Studies and α-Substitution Effects on the Anti-Inflammatory Activity of β-Hydroxy-β-arylpropanoic Acids. Molecules, 16(8), 6645–6655. View Source
